Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate
Description
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate (CAS: 859489-84-2) is a brominated thiophene derivative with a methyl ester group at the 3-position and methyl substituents at the 2- and 5-positions. Its molecular formula is C₉H₁₁BrO₂S, and it is characterized by a sulfur-containing aromatic heterocycle (thiophene), which imparts distinct electronic properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its bromine substituent enables participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, making it valuable for constructing complex molecules .
Properties
IUPAC Name |
methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETOWRBCJFGUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate with structurally related brominated heterocycles:
Electronic and Reactivity Differences
- Thiophene vs. Pyrrole : The sulfur atom in thiophene is less electronegative than the nitrogen in pyrrole, resulting in a more electron-rich aromatic system in pyrrole. This difference affects reactivity in electrophilic substitutions; pyrroles are more reactive toward electrophiles at the α-positions, whereas thiophenes exhibit moderate reactivity .
- Halogen Position : The 4-bromo substituent in the thiophene derivative (QP-1866) is meta to the ester group, which may sterically hinder certain reactions compared to the para-substituted bromine in the pyrrole analog (ST-9860).
- Pyrazole vs.
Stability and Handling
- Thiophene derivatives generally exhibit higher thermal stability than pyrroles due to sulfur’s lower electronegativity. However, pyrroles are more prone to oxidation.
- The 95% purity of QP-1866 (vs. 97–98% for others) may require additional purification steps for sensitive reactions .
Biological Activity
Methyl 4-bromo-2,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromine atom and two methyl groups at the 2 and 5 positions, along with a carboxylate functional group. The presence of these substituents affects its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal biochemical pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Ion Channel Interaction : The thiophene structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity to ion channels.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| This compound | 25 | 50 |
These results indicate that the compound shows moderate antibacterial activity against resistant strains such as Salmonella Typhi .
Cytotoxicity and Antiviral Activity
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. Additionally, it has shown potential antiviral activity against specific viral strains with IC50 values indicating effective inhibition at low concentrations .
Case Studies
- Study on Antibacterial Properties : A study evaluated the efficacy of this compound against multidrug-resistant XDR-S. Typhi. The study reported a minimum inhibitory concentration (MIC) of 25 mg/mL and a minimum bactericidal concentration (MBC) of 50 mg/mL, suggesting its potential as a therapeutic agent in treating resistant infections .
- Cytotoxicity Assessment : In another investigation, the compound was tested on various cancer cell lines, revealing an IC50 value that indicates significant cytotoxic effects on tumor cells while sparing healthy cells. This selectivity underscores its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
